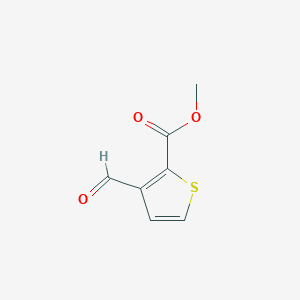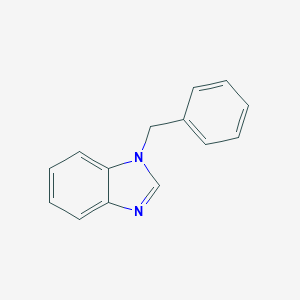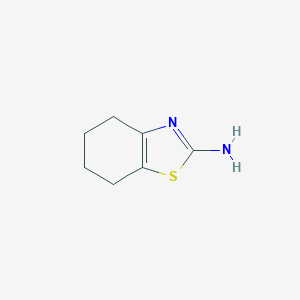
2-ブロモ-3-ニトロチオフェン
概要
説明
2-Bromo-3-nitrothiophene is an organic compound with the molecular formula C4H2BrNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
科学的研究の応用
2-Bromo-3-nitrothiophene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: 2-Bromo-3-nitrothiophene is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
Target of Action
2-Bromo-3-nitrothiophene is a type of thiophene derivative . Thiophene derivatives are known to interact with a variety of biological targets, including various enzymes and receptors.
Mode of Action
The mode of action of 2-Bromo-3-nitrothiophene is thought to involve nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring, leading to displacement of the bromine atom . This reaction can result in the formation of covalent bonds with biological targets, potentially altering their function.
Pharmacokinetics
Its lipophilicity suggests it may have good absorption and distribution characteristics .
Action Environment
The action of 2-Bromo-3-nitrothiophene can be influenced by various environmental factors. For instance, its electrosorption on a gold electrode has been studied, suggesting that it may interact with metal surfaces in its environment . Additionally, its UV-Vis spectrum indicates that its spectral properties may be influenced by the surrounding conditions .
生化学分析
Biochemical Properties
It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-3-nitrothiophene is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromo-3-nitrothiophene can be synthesized through several methods. One common approach involves the bromination of 3-nitrothiophene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the thiophene ring.
Industrial Production Methods: In an industrial setting, the synthesis of 2-Bromo-3-nitrothiophene may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions: 2-Bromo-3-nitrothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., dimethylformamide, ethanol).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Major Products:
Substitution: 2-substituted-3-nitrothiophenes.
Reduction: 2-Bromo-3-aminothiophene.
Oxidation: 2-Bromo-3-nitrosulfoxide or sulfone derivatives.
類似化合物との比較
2-Bromo-3-nitrothiophene can be compared with other thiophene derivatives, such as:
2-Bromo-3-chlorothiophene: Similar in structure but with a chlorine atom instead of a nitro group, leading to different reactivity and applications.
2-Nitrothiophene: Lacks the bromine atom, resulting in different substitution patterns and chemical behavior.
3-Bromo-2-nitrothiophene:
Uniqueness: The combination of the bromine and nitro groups in 2-Bromo-3-nitrothiophene provides a unique set of chemical properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various reactions and form diverse products highlights its importance in both academic research and industrial applications.
特性
IUPAC Name |
2-bromo-3-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMCPPKGEXBKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360912 | |
| Record name | 2-bromo-3-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2161-96-8 | |
| Record name | 2-bromo-3-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Bromo-3-nitrothiophene particularly reactive in SNAr reactions?
A1: The high reactivity of 2-Bromo-3-nitrothiophene in SNAr reactions stems from the presence of the nitro group at the 3-position relative to the bromine atom. [, ] This electron-withdrawing group significantly enhances the electrophilicity of the carbon atom bonded to the bromine, making it susceptible to attack by nucleophiles.
Q2: How do different solvents affect the SNAr reactions involving 2-Bromo-3-nitrothiophene?
A2: Studies have shown that the rate of SNAr reactions with 2-Bromo-3-nitrothiophene is significantly faster in room-temperature ionic liquids (RTILs) compared to conventional solvents like methanol or benzene. [] This enhanced reactivity in RTILs is attributed to the unique solvation environment they provide. Moreover, the position of the nitro group relative to the bromine atom (ortho-like vs. para-like) can lead to distinct intramolecular interactions in the transition state, which are greatly influenced by the solvent. []
Q3: Can computational chemistry provide insights into the mechanism of these reactions?
A3: Absolutely! DFT calculations have been instrumental in elucidating the mechanism of SNAr reactions involving 2-Bromo-3-nitrothiophene. For instance, studies using DFT/M062X/6-311+G(2d,2p) level of theory have provided a detailed understanding of the reaction pathway when piperidine acts as a nucleophile. [] These calculations revealed a concerted yet asynchronous mechanism, where the formation of the new C-N bond occurs slightly ahead of the breaking of the C-Br bond. Interestingly, the application of a novel technique called Reactive Internal Reaction Coordinate (RIRC) unveiled a short-lived transient species resembling a zwitterionic structure, highlighting the complexity of the reaction pathway. []
Q4: How does the structure of the nucleophile affect the reaction with 2-Bromo-3-nitrothiophene?
A4: The structure of the nucleophile plays a crucial role in determining the reaction rate and selectivity. Research has investigated the reactivity of various substituted thiophenoxide ions with 2-Bromo-3-nitrothiophene and its isomer, 3-Bromo-2-nitrothiophene. [] The study revealed that the reactions are generally faster when the bromine atom is located at the beta position (3-Bromo-2-nitrothiophene). Additionally, electron-donating substituents on the thiophenoxide ion increased the reaction rate, while electron-withdrawing groups had the opposite effect. [] This structure-activity relationship can be rationalized by considering the influence of substituents on the nucleophilicity of the thiophenoxide ion.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol](/img/structure/B183273.png)

![4-[(4-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183275.png)
![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)


![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)





